Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
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Overview
Description
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is an organic compound with a complex structure that includes a butyl group, a methoxyphenyl group, and an amine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and 2-methoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between butylamine and 2-methoxybenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a butyl group, lacking the aromatic and methoxy functionalities.
2-Methoxybenzylamine: Contains the methoxyphenyl group but lacks the butyl group.
Phenethylamine: A related compound with a phenyl group and an ethylamine side chain.
Uniqueness
Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is unique due to its combination of a butyl group, a methoxy-substituted aromatic ring, and an amine hydrochloride. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-7-9-13-8-5-6-10-14(13)16-2;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b9-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQAUIZXSAWPD-BXTVWIJMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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